2-(2,3,6-Trimethylphenoxymethyl)oxirane
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Overview
Description
2-(2,3,6-Trimethylphenoxymethyl)oxirane is an organic compound with the molecular formula C12H16O2. It is a member of the epoxide family, characterized by the presence of an oxirane ring. This compound is utilized in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trimethylphenoxymethyl)oxirane typically involves the reaction of 2,3,6-trimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,6-Trimethylphenoxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Products: Various substituted compounds depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-(2,3,6-Trimethylphenoxymethyl)oxirane is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,6-Trimethylphenoxymethyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,5-Trimethylphenoxymethyl)oxirane
- 2-(2,4,6-Trimethylphenoxymethyl)oxirane
- 2-(2,3,4-Trimethylphenoxymethyl)oxirane
Uniqueness
2-(2,3,6-Trimethylphenoxymethyl)oxirane is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning affects the compound’s reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and lead to the formation of distinct products.
Properties
IUPAC Name |
2-[(2,3,6-trimethylphenoxy)methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-4-5-9(2)12(10(8)3)14-7-11-6-13-11/h4-5,11H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGVKZFGLIZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC2CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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